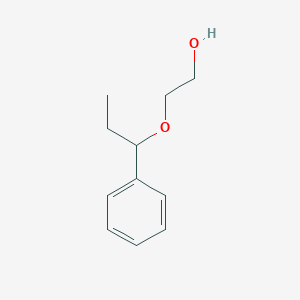

2-(1-phenylpropoxy)ethanol

Description

Structural Framework and Functional Group Analysis of 2-(1-phenylpropoxy)ethanol

This compound is a bifunctional organic molecule characterized by the presence of both an ether and a primary alcohol (hydroxyl) functional group. Its molecular structure consists of a phenyl group attached to a propoxy chain, which in turn is linked to an ethanol (B145695) backbone. The systematic IUPAC name for this compound is this compound.

The core structure features several key components:

Ether Linkage (-O-): The ether group connects the phenylpropoxy and ethanol moieties, providing a degree of flexibility to the molecule.

Propoxy Chain (-OCH(C₆H₅)CH₂CH₃): This three-carbon chain, with the phenyl group at the 1-position, is a defining feature.

Ethanol Moiety (-CH₂CH₂OH): The terminal primary alcohol group is a site for various chemical reactions, including oxidation and esterification.

The presence of both a hydrophobic phenyl group and a hydrophilic hydroxyl group gives this compound amphiphilic character, influencing its solubility in different solvents.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| CAS Number | 91968-37-5 bldpharm.com |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Functional Groups | Ether, Primary Alcohol |

Stereochemical Considerations and Enantiomeric Forms of this compound

A critical aspect of the molecular structure of this compound is the presence of a chiral center. The carbon atom to which the phenyl group and the propoxy oxygen are attached is a stereocenter, as it is bonded to four different groups: a phenyl group, a hydrogen atom, an ethyl group, and the oxy-ethanol group.

This chirality means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. youtube.com These enantiomers are designated as (R)-2-(1-phenylpropoxy)ethanol and (S)-2-(1-phenylpropoxy)ethanol, based on the Cahn-Ingold-Prelog priority rules. youtube.com

The spatial arrangement of the groups around the chiral center can have a significant impact on the molecule's biological activity and its interactions with other chiral molecules. The separation and characterization of these individual enantiomers are often crucial in medicinal chemistry and materials science to understand their distinct properties.

Historical Context and Prior Research on Structurally Related Ether-Alcohols

The study of ether-alcohols is well-established in organic chemistry. Simple ether-alcohols, such as 2-phenoxyethanol (B1175444) and 2-benzyloxyethanol, have been investigated for their physical properties and have found applications in various industries. nbinno.comnih.gov For instance, 2-phenoxy-1-phenylethanol (B2873073) is utilized in the fragrance industry. nbinno.com

Research on more complex ether-alcohols has often been driven by their potential as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. For example, derivatives of phenylpropoxy-containing compounds have been explored for their potential in developing new therapeutics. nih.gov The synthesis of related ether compounds often involves Williamson ether synthesis or other modern catalytic methods. researchgate.net

Research Significance and Future Directions in the Study of this compound

The unique structural features of this compound make it a compound of interest for several areas of research. Its bifunctional nature allows for a wide range of chemical modifications at both the hydroxyl group and the phenyl ring.

Future research on this compound is likely to focus on several key areas:

Asymmetric Synthesis: Developing efficient and stereoselective methods for the synthesis of the individual (R) and (S) enantiomers will be crucial for evaluating their specific properties.

Catalysis: The molecule could serve as a ligand in transition-metal catalysis, where the chirality and coordinating atoms could influence the outcome of catalytic reactions.

Medicinal Chemistry: Given the prevalence of the ether-alcohol motif in bioactive compounds, derivatives of this compound could be synthesized and screened for various pharmacological activities.

Materials Science: The amphiphilic nature of the molecule could be exploited in the development of new surfactants, emulsifiers, or self-assembling materials.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylpropoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHAMPAEWGJKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541158 | |

| Record name | 2-(1-Phenylpropoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91968-37-5 | |

| Record name | 2-(1-Phenylpropoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Phenylpropoxy Ethanol and Its Stereoisomers

Retrosynthetic Analysis of 2-(1-phenylpropoxy)ethanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and using known, reliable chemical transformations in reverse. deanfrancispress.comslideshare.net This process, also known as the disconnection approach, is fundamental in planning a logical synthetic route. deanfrancispress.comyoutube.com

The most logical disconnection point in the target molecule is the ether C-O bond. There are two potential disconnections for this ether linkage, each suggesting a different pair of synthons and their corresponding synthetic equivalents (reagents).

Disconnection A (C-O bond 'a'): This disconnection breaks the bond between the oxygen and the ethylene (B1197577) glycol unit. This suggests an alkoxide nucleophile derived from 1-phenyl-1-propanol (B1198777) and an electrophilic two-carbon unit.

Disconnection B (C-O bond 'b'): This approach severs the bond between the oxygen and the chiral benzylic carbon. This implies an alkoxide derived from ethylene glycol and an electrophilic 1-phenylpropyl unit.

These disconnection strategies are typically realized in the forward sense using the Williamson ether synthesis or related alkylation reactions. organic-chemistry.org

| Disconnection | Bond Cleaved | Nucleophilic Synthon | Electrophilic Synthon | Corresponding Reagents |

| Strategy A | 1-phenylpropoxy-C H₂CH₂OH | 1-phenyl-1-propoxide | ⁺CH₂CH₂OH | 1-phenyl-1-propanol + Base |

| Strategy B | 1-phenylprop-O -CH₂CH₂OH | ⁻OCH₂CH₂OH | ⁺CH(Ph)(CH₂CH₃) | Ethylene glycol + Base or Sodium 2-hydroxyethoxide |

This table outlines the two primary retrosynthetic disconnections for the ether linkage in this compound.

The primary alcohol in the this compound structure can also be a key site for retrosynthetic thinking. A common strategy is Functional Group Interconversion (FGI), where one functional group is converted into another. kccollege.ac.in For instance, the primary alcohol can be seen as arising from the reduction of a more oxidized functional group, such as an aldehyde or a carboxylic acid ester.

This leads to a precursor like 2-(1-phenylpropoxy)acetic acid or its corresponding ethyl ester. In the forward synthesis, this precursor would be reduced to the target alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org This approach is particularly useful if the ester precursor is more readily synthesized or purified than the alcohol product.

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be devised. These range from classical, well-established reactions to more modern catalytic methods.

The Williamson ether synthesis is the most direct and classical method for constructing the ether bond in the target molecule. organic-chemistry.org Following the retrosynthetic pathways:

Route A: 1-phenyl-1-propanol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium alkoxide. This nucleophile is then reacted with a 2-haloethanol, such as 2-bromoethanol, via an Sₙ2 reaction to yield this compound. A potential side reaction is the elimination of the haloethanol, and the reactivity of the alkoxide can also be a factor.

Route B: Ethylene glycol is mono-deprotonated to form a sodium salt, which then acts as a nucleophile towards an electrophile like 1-bromo-1-phenylpropane. A significant challenge in this route is achieving mono-alkylation of ethylene glycol, as dialkylation is a common competing reaction. Using a large excess of ethylene glycol can favor the desired mono-alkylated product.

Modern etherification methods, such as those employing visible-light photoredox catalysis to generate alkoxy radicals from alcohols, could also be applied. acs.orgresearchgate.net In a hypothetical application, an alcohol precursor could be converted into a radical that then couples with a suitable partner, offering a milder alternative to classical methods. acs.org

Reductive Approaches: The key chiral precursor, 1-phenyl-1-propanol, is commonly synthesized by the reduction of the ketone, propiophenone (B1677668). This reduction can be achieved using various hydride reagents. chadsprep.com

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that readily reduces ketones to secondary alcohols. libretexts.org

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, also effective for this transformation. libretexts.org The reduction of a ketone like propiophenone with these achiral reagents results in a racemic mixture of (R)- and (S)-1-phenyl-1-propanol. libretexts.org

Oxidative Approaches: While less direct for this target, oxidative methods are fundamental in organic synthesis. organic-chemistry.org For instance, if a precursor like 1-phenylpropane were available, it could theoretically be oxidized at the benzylic position to introduce the hydroxyl group, although achieving selectivity for the alcohol over the ketone can be challenging.

Enantioselective Synthesis of Chiral this compound

Since this compound contains a stereocenter, producing a single enantiomer is often a goal in pharmaceutical or materials science applications. Enantioselective synthesis aims to produce one enantiomer in excess over the other. libretexts.orguwindsor.ca The most effective strategy for this target molecule is to establish the stereocenter in the precursor, 1-phenyl-1-propanol, before the etherification step. This is typically achieved through the asymmetric reduction of propiophenone.

Several powerful methods exist for the enantioselective reduction of ketones:

Catalytic Asymmetric Hydrogenation: Pioneered by Noyori, this method uses chiral ruthenium or rhodium phosphine (B1218219) complexes as catalysts to hydrogenate ketones with very high enantioselectivity. libretexts.org For a ketone like propiophenone, a catalyst system like RuCl₂[(S)-BINAP]₂/NEt₃ would be expected to produce one enantiomer of the alcohol, while the (R)-BINAP ligand would produce the other.

Chiral Hydride Reagents:

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a borane (B79455) (BH₃) in the presence of a catalytic amount of a chiral oxazaborolidine catalyst. The catalyst coordinates to both the borane and the ketone, directing the hydride delivery to one face of the carbonyl group, leading to high enantiomeric excess (ee). organic-chemistry.org

Chiral Lithium Aluminum Hydride: LiAlH₄ can be pre-treated with a chiral alcohol, such as (S)-(-)-2,2'-dihydroxy-1,1'-binaphthyl (BINAL-H), to form a chiral reducing agent that can deliver hydride enantioselectively. uwindsor.ca

The choice of catalyst dictates which enantiomer of the alcohol is formed, which then determines the final stereochemistry of the this compound product, as the subsequent Williamson ether synthesis typically proceeds with retention of configuration at the chiral center.

| Method | Catalyst/Reagent | Precursor | Product | Key Feature |

| Asymmetric Hydrogenation | (R)- or (S)-Ru-BINAP complex + H₂ | Propiophenone | (R)- or (S)-1-phenyl-1-propanol | High efficiency and enantioselectivity; industrial applicability. libretexts.org |

| CBS Reduction | (S)- or (R)-CBS catalyst + BH₃·THF | Propiophenone | (R)- or (S)-1-phenyl-1-propanol | Catalytic use of chiral director; predictable stereochemical outcome. organic-chemistry.org |

| Chiral LAH Reduction | LiAlH₄ + Chiral Diol (e.g., BINAL-H) | Propiophenone | Chiral 1-phenyl-1-propanol | Stoichiometric use of a chiral modifier to create a chiral reagent. uwindsor.ca |

This table summarizes prominent methods for the enantioselective synthesis of the key chiral alcohol precursor.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Phenylpropoxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 2-(1-phenylpropoxy)ethanol. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Based on the structure of this compound, the following chemical shifts are predicted. The phenyl group protons are expected to appear in the aromatic region (7.2-7.4 ppm). The methine proton (CH) attached to both the phenyl group and the ether oxygen is anticipated to be a multiplet around 4.5 ppm. The protons of the two methylene (B1212753) groups (-O-CH2-CH2-OH) would likely resonate as complex multiplets between 3.5 and 3.8 ppm. The methylene protons of the propyl group (-CH2-CH3) would appear as a multiplet around 1.6 ppm, and the terminal methyl protons (-CH3) would be an upfield triplet around 0.9 ppm. The hydroxyl proton (-OH) typically presents as a broad, exchangeable singlet.

In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring are predicted to resonate in the 125-145 ppm range. The methine carbon bonded to the phenyl group and oxygen is expected around 80-85 ppm. The carbons of the ethoxy group (-O-CH2-CH2-OH) would likely appear at approximately 70 ppm and 62 ppm. The methylene carbon of the propyl group is predicted around 30 ppm, while the terminal methyl carbon would be the most shielded, appearing around 10 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.2-7.4 | Multiplet |

| Ph-CH-O | ~4.5 | Multiplet |

| O-CH₂-CH₂-OH | 3.5-3.8 | Multiplet |

| CH₂-CH₃ | ~1.6 | Multiplet |

| CH₂-CH₃ | ~0.9 | Triplet |

| OH | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | ~143 |

| Phenyl CH | 125-129 |

| Ph-CH-O | 80-85 |

| O-CH₂-CH₂-OH | ~70 |

| O-CH₂-CH₂-OH | ~62 |

| CH₂-CH₃ | ~30 |

| CH₂-CH₃ | ~10 |

Two-dimensional (2D) NMR techniques are powerful for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.illibretexts.org For this compound, COSY would show correlations between the methine proton and the methylene protons of the propyl group. youtube.comyoutube.com It would also reveal couplings between the adjacent methylene protons of the hydroxyethoxy fragment (-O-CH₂-CH₂-OH). youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon skeleton. nih.govcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly valuable for determining stereochemistry. libretexts.orgacdlabs.com In this compound, NOESY could reveal spatial relationships between the protons on the chiral center and other parts of the molecule, which can help in assigning the relative stereochemistry in diastereomers or understanding the preferred conformation. acs.org

This compound is a chiral molecule, existing as two enantiomers. Enantiomers have identical NMR spectra in an achiral solvent. To determine the enantiomeric excess (ee), a measure of the purity of a chiral substance, chiral shift reagents are employed. fiveable.me These are typically paramagnetic lanthanide complexes that are themselves chiral, such as derivatives of europium or praseodymium. chemistnotes.com

When a chiral shift reagent is added to a sample containing a mixture of enantiomers, it forms diastereomeric complexes. chemistnotes.comresearchgate.net These diastereomeric complexes have different physical properties and, crucially, different NMR spectra. bham.ac.uk The interaction with the chiral reagent causes the signals of the corresponding protons in the two enantiomers to shift to different extents, leading to the resolution of previously overlapping peaks. fiveable.meacs.org The enantiomeric excess can then be calculated by integrating the signals corresponding to each enantiomer. bham.ac.uknih.gov The choice of solvent and the concentration of the shift reagent are critical for achieving optimal separation of the signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy (typically to within a few parts per million). nih.govnih.govescholarship.org This precision allows for the determination of the exact elemental composition of a molecule. For this compound, the molecular formula is C₁₁H₁₆O₂. The calculated exact mass for the neutral molecule is 180.11503 u. HRMS would be able to confirm this exact mass, thereby verifying the molecular formula and distinguishing it from other compounds with the same nominal mass. arvojournals.org

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.govnih.gov This provides detailed structural information by revealing the fragmentation pattern of the molecule. nih.govlibretexts.org

For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 181.1223. Common fragmentation pathways for benzylic ethers in MS/MS include cleavage of the C-O ether bond and rearrangements. acs.orgnih.gov Key fragment ions for this compound would be expected from:

Loss of the hydroxyethoxy group: Cleavage of the ether bond could lead to the formation of a phenylpropyl cation (C₉H₁₁⁺) at m/z 119.

Benzylic cleavage: A common fragmentation for compounds containing a phenyl group is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. whitman.edu

Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen can lead to characteristic fragments. For example, loss of an ethyl radical from the propyl group would result in an ion at m/z 151.

The specific fragmentation pattern observed in the MS/MS spectrum serves as a fingerprint for the molecule, allowing for its confident identification and structural confirmation. researchgate.netdtic.mil

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its hydroxyl (-OH), ether (C-O-C), and phenyl (aromatic) functionalities.

The most distinct feature in the IR spectrum of an alcohol is the O-H stretching vibration. docbrown.info For this compound, this would appear as a strong, broad absorption band in the region of 3600-3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org The C-O stretching vibration of the secondary alcohol group is expected to produce a strong band between 1150 and 1075 cm⁻¹.

The presence of the ether linkage (C-O-C) would be confirmed by its characteristic asymmetric stretching vibration, which typically appears as a strong band in the 1260-1000 cm⁻¹ range. This band may overlap with other absorptions in the fingerprint region. The aromatic phenyl group gives rise to several distinct peaks. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Overtone and combination bands for substituted benzenes appear in the 2000-1650 cm⁻¹ region, while C=C stretching vibrations within the ring cause medium to weak absorptions in the 1600-1450 cm⁻¹ range. researchgate.net Finally, the aliphatic C-H bonds in the propoxy and ethanol (B145695) portions of the molecule will produce strong stretching absorptions in the 3000-2850 cm⁻¹ region. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH, -CH₂, -CH₃ | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium to Weak |

| C-O-C Asymmetric Stretch | Ether | 1260 - 1000 | Strong |

| C-O Stretch | Secondary Alcohol | 1150 - 1075 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore—the part of the molecule that absorbs UV or visible light—in this compound is the phenyl group. researchgate.net

The benzene (B151609) ring exhibits characteristic absorptions due to π → π* electronic transitions. A strong absorption band, known as the E2-band, is typically observed around 204 nm. A weaker, fine-structured band, the B-band, resulting from a forbidden transition, appears around 254 nm. nist.gov The presence of the alkoxy substituent (-O-R) on the phenyl ring can cause a slight bathochromic shift (shift to longer wavelength) and an increase in the intensity of these absorptions. The hydroxyl group is too far removed from the phenyl ring to have a significant electronic effect on the chromophore. The UV-Vis spectrum, therefore, is expected to be characteristic of a simple alkoxybenzene. Pharmacopoeial tests for impurities in substances like ethanol often use UV-Vis spectroscopy to detect aromatic impurities by scanning a specific wavelength range (e.g., 235-340 nm). shimadzu.eushimadzu.comwiley.com

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound in a Non-polar Solvent

| Transition Type | Band | Expected λmax (nm) | Typical Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | E2-band | ~210-220 | High |

| π → π | B-band | ~260-270 | Low |

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from impurities and for resolving its enantiomeric forms.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly suitable for analyzing volatile compounds like this compound to assess purity and confirm identity. publications.gc.caphcogj.com The retention time in the GC provides a measure of the compound's identity under specific conditions, while the mass spectrometer fragments the eluted compound, producing a unique mass spectrum that acts as a molecular fingerprint.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, though it may be weak. The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for alcohols and ethers include alpha-cleavage (cleavage of a bond adjacent to an oxygen atom) and, for alcohols, the loss of a water molecule. libretexts.orglibretexts.orgyoutube.com

Key expected fragmentations include:

Benzylic cleavage: Cleavage of the bond between the chiral carbon and the ethyl group, leading to a stable benzylic cation at m/z 105 (C₆H₅CHOCH₃⁺).

Alpha-cleavage at the ether oxygen: This can occur on either side of the ether oxygen, leading to various fragments.

Alpha-cleavage at the alcohol oxygen: Cleavage of the C-C bond adjacent to the carbon bearing the -OH group would result in a fragment at m/z 45 (CH₂CH₂OH⁺).

Loss of water: Dehydration of the molecular ion can lead to a peak at M-18. youtube.comyoutube.com

Table 3: Predicted Key Mass Fragments for this compound in GC-MS Analysis

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₁H₁₄O]⁺ | Loss of H₂O (M-18) |

| 105 | [C₇H₇O]⁺ | Benzylic Cleavage |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at alcohol |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds. For routine purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be employed. mdpi.com This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water or ethanol and water. scielo.br

A critical application of HPLC for this compound is chiral separation. Since this compound possesses a stereocenter, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is crucial in many fields, particularly pharmaceuticals. Chiral HPLC, using a chiral stationary phase (CSP), is the most common and effective method for this purpose. phenomenex.comcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for resolving the enantiomers of a broad range of chiral compounds, including aromatic alcohols. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Table 4: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose derivative on silica) |

| Mobile Phase | Isocratic mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Computational and Theoretical Studies on 2 1 Phenylpropoxy Ethanol

Molecular Modeling and Conformational Analysis

The flexibility of the propoxy chain and the phenyl group in 2-(1-phenylpropoxy)ethanol means the molecule can adopt numerous three-dimensional arrangements, or conformations. Understanding the preferred conformations is crucial as it influences the molecule's physical and chemical properties.

Energy minimization techniques would be the first step in a computational analysis. These methods systematically alter the geometry of the molecule to find the lowest energy arrangement of atoms, known as the ground-state conformation. Algorithms such as steepest descent and conjugate gradient are commonly used to locate these energy minima on the potential energy surface.

To explore the full range of possible conformations, conformational sampling methods are necessary. Techniques like systematic grid searches, random sampling (e.g., Monte Carlo methods), or molecular dynamics simulations can be used to generate a diverse set of molecular structures. Each of these structures would then be subjected to energy minimization to identify all low-energy conformers.

A hypothetical data table of results from such a study might look like this:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°): C-O-C-C | Key Intramolecular Interactions |

| A | 0.00 | 175.2 | Extended chain, minimal steric hindrance |

| B | 1.25 | 65.8 | Gauche interaction, potential for weak hydrogen bonding |

| C | 2.50 | -70.1 | Steric clash between phenyl ring and ethanol (B145695) group |

This table is illustrative and not based on actual experimental or computational data.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions and the conformational changes that occur at a given temperature. nih.govnih.gov

An MD simulation of this compound would reveal how the molecule folds and unfolds, the flexibility of its bonds and angles, and how it interacts with solvent molecules. This information is valuable for understanding its behavior in different environments.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of the electronic structure and properties of a molecule. dntb.gov.ua

Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be used to calculate the distribution of electrons within the this compound molecule. dntb.gov.ua This allows for the analysis of:

Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity.

Atomic Charges: Calculating the partial charges on each atom helps to understand the molecule's polarity and electrostatic potential.

Bonding Analysis: Theories like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the chemical bonds (covalent vs. ionic).

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.govresearchgate.netnih.gov

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict the ¹H and ¹³C NMR chemical shifts. These predictions are a powerful tool for structural elucidation. nih.govnih.gov

IR Frequencies: The vibrational frequencies of the molecule can be calculated to predict the infrared (IR) spectrum. researchgate.net Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the stretching of the O-H bond or the bending of C-H bonds.

A hypothetical comparison of calculated and experimental spectroscopic data might be presented as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3650 | 3600 |

| C-H Stretch (Aromatic) | 3050 | 3030 |

| C-O Stretch | 1100 | 1080 |

This table is illustrative and not based on actual experimental or computational data.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved, and calculate the activation energies. mdpi.com

For this compound, computational methods could be used to investigate reactions such as its oxidation, dehydration, or ether cleavage. For a hypothetical reaction, the calculated energy profile would show the energy changes as the reactants are converted into products, providing a detailed understanding of the reaction pathway.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction at the molecular level requires identifying the transition state (TS), which represents the highest energy point along the reaction pathway. A transition state search is a computational procedure to locate the specific geometry of this unstable molecular configuration. For a structure to be confirmed as a true transition state, it must be an energy maximum in one direction (along the reaction coordinate) and an energy minimum in all other directions. This is verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion that transforms reactants into products. researchgate.net

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it correctly connects the desired reactants and products. researchgate.netuni-muenchen.de The IRC is the minimum energy reaction pathway, in mass-weighted cartesian coordinates, leading downhill from the transition state to the reactant on one side and the product on the other. uni-muenchen.demdpi.comq-chem.com By tracing this path, researchers can verify the entire transformation and ensure the identified TS is relevant to the reaction of interest. scm.com This method is essential for mapping out complex reaction mechanisms, such as those involved in the synthesis or degradation of ethers.

Energetics of Reaction Pathways

Below is an illustrative data table showing hypothetical energy values for different pathways that could be involved in the formation of a compound like this compound.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) | Kinetic Favorability | Thermodynamic Favorability |

|---|---|---|---|---|

| Direct Alcohol Addition | 25.8 | -5.2 | Moderate | Favorable |

| Acid-Catalyzed Pathway | 15.3 | -5.2 | High | Favorable |

| Base-Catalyzed Pathway | 18.9 | -5.2 | Moderate-High | Favorable |

This table contains representative data for illustrative purposes and does not reflect experimentally verified values for this compound.

Molecular Docking and Binding Energy Calculations for Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery and toxicology for understanding how a small molecule like this compound might interact with biological targets. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity for different poses. nih.gov

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate the binding free energy (ΔGbind). researchgate.netbiorxiv.org This value provides a more accurate estimation of the binding affinity. researchgate.net A lower, more negative binding free energy score indicates a stronger and more stable interaction between the ligand and the protein. biorxiv.org These calculations can elucidate the mechanism of binding and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contributions, that stabilize the complex. biorxiv.orgchemistryviews.org

The following interactive table provides a hypothetical example of docking results for this compound with a model protein target.

| Protein Target | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind) (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cytochrome P450 2E1 | -7.2 | -45.8 | Phe112, Val234, Leu345 |

| Alcohol Dehydrogenase | -6.5 | -38.1 | Trp56, Ile221, Ser301 |

| Human Serum Albumin | -8.1 | -52.5 | Tyr150, Arg218, Lys444 |

This table contains representative data for illustrative purposes and does not reflect experimentally verified values for this compound.

Derivatization Strategies and Analytical Methodologies for 2 1 Phenylpropoxy Ethanol

Derivatization for Enhanced Spectroscopic Detection and Separation

For many analytical methods, especially gas chromatography, the polar hydroxyl group of 2-(1-phenylpropoxy)ethanol can lead to poor peak shape, adsorption onto the column, and low sensitivity. dphen1.com Derivatization addresses these issues by converting the hydroxyl group into a less polar, more stable, and more volatile functional group.

Silylation is a widely employed derivatization technique in mass spectrometry and gas chromatography for compounds containing active hydrogen atoms, such as alcohols. researchgate.net The process involves replacing the active hydrogen of the hydroxyl group in this compound with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group, to form a trimethylsilyl ether. This transformation significantly increases the molecule's volatility and thermal stability, making it more amenable to GC analysis. researchgate.net

The formation of silylated derivatives generally proceeds under mild conditions and often results in quantitative yields. researchgate.net A variety of silylating agents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. dphen1.comresearchgate.net The reaction effectively replaces the polar hydrogen, which reduces sample adsorption and chromatographic band broadening, leading to improved peak shapes and higher sensitivity in GC-MS analysis. dphen1.com

A technique known as in-column silylation can be performed by sequentially injecting the silylating reagent (e.g., BSTFA) and the sample into the GC column. dphen1.com This method ensures that the derivatization occurs just before analysis, minimizing potential degradation of the derivative. dphen1.com Furthermore, derivatization with silicon-containing reagents allows for quantification using specialized techniques like gas chromatography coupled to inductively coupled plasma mass spectrometry (GC-ICP-MS), which provides element-specific detection for substance-independent quantification. researchgate.net

Table 1: Common Silylating Agents for Alcohols

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS analysis of polar compounds dphen1.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Derivatization for GC-ICP-MS researchgate.net |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents |

| Hexamethyldisilazane | HMDS | General purpose silylation |

Acylation is another effective strategy for derivatizing the hydroxyl group of this compound. This process converts the alcohol into an ester, which typically exhibits improved chromatographic properties for both gas and liquid chromatography. For instance, nicotinoylation, a form of acylation, can be performed, and the resulting ester derivative can be purified and analyzed by flash chromatography or HPLC. scispace.com

Beyond acylation, other functional group modifications can be employed to enhance detectability, particularly for liquid chromatography-mass spectrometry (LC-MS). While this compound is an alcohol, principles from derivatization of other functional groups can be applied. For example, reagents have been developed to react with functional groups to introduce a permanently charged moiety or a group with high proton affinity. mdpi.com This enhances ionization efficiency in electrospray ionization (ESI), leading to significantly improved signal intensity in LC-ESI-MS/MS. mdpi.com Reagents like 2-picolylamine can be used to derivatize compounds, resulting in derivatives that are highly responsive in the positive-ion mode of ESI-MS.

Table 2: Examples of Derivatization Reagents for Hydroxyl and Other Groups

| Reagent Class | Example Reagent | Purpose | Analytical Technique |

|---|---|---|---|

| Acylating Agent | Nicotinic Anhydride | Forms ester for improved separation scispace.com | HPLC, Flash Chromatography |

| Alkylating Agent | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Enhances signal intensity for phenols (related group) mdpi.com | LC-ESI-MS/MS |

| Amine Reagent | 2-Picolylamine (PA) | Enhances ESI response for carboxylic acids (by analogy) | LC-ESI-MS/MS |

Derivatization for Chiral Analysis and Enantiomeric Purity Assessment

The this compound molecule contains a chiral center at the carbon atom bonded to the phenyl group. Therefore, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial in many applications and requires specialized chiral analysis techniques. Derivatization with a single, pure enantiomer of a chiral reagent is a common strategy to facilitate this analysis.

Indirect chiral analysis involves reacting the racemic mixture of this compound with an enantiomerically pure chiral derivatizing agent (CDA), also known as a chiral auxiliary. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, allowing them to be separated using standard, non-chiral chromatographic techniques like HPLC on a silica (B1680970) gel column. mdpi.com

A well-established CDA for alcohols is 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). mdpi.com Esterification of racemic this compound with (S)-(+)-MαNP acid would yield two diastereomeric esters. These esters can then be separated by normal-phase HPLC, and the relative peak areas correspond to the ratio of the original enantiomers. mdpi.com Other reagents, such as N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC), can also react with alcohol moieties to form diastereomers suitable for separation. nih.gov

Table 3: Chiral Derivatizing Agents for Chromatographic Separation of Alcohols

| Reagent Name | Abbreviation | Principle of Separation |

|---|---|---|

| 2-Methoxy-2-(1-naphthyl)propionic acid | MαNP acid | Forms diastereomeric esters separable by achiral HPLC mdpi.com |

| N-(p-toluenesulfonyl)-L-phenylalanine chloride | TSPC | Forms diastereomeric esters for chiral analysis nih.gov |

| Camphorsultam dichlorophthalic acid | CSDP acid | Forms diastereomeric esters for achiral HPLC separation mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity of a chiral sample after derivatization. Similar to chromatographic methods, the strategy involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent to form diastereomers. researchgate.netmdpi.com

In the NMR spectrum, the nuclei of the resulting diastereomers are in chemically non-equivalent environments. researchgate.net This non-equivalence causes corresponding signals in the spectrum (e.g., for protons near the chiral center) to appear at different chemical shifts, a phenomenon known as chemical shift non-equivalence. frontiersin.org The ratio of the integrals of these separated signals directly reflects the enantiomeric ratio of the original alcohol.

One of the most widely used CDAs for NMR analysis of alcohols and amines is Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net By forming MTPA esters of this compound, the enantiomeric excess (ee) can be determined by ¹H or ¹⁹F NMR spectroscopy. The interaction between the chiral analyte and the CDA forms stable diastereoisomers through covalent bonding, which allows for reliable spectral resolution. researchgate.net

Table 4: Chiral Reagents for NMR Enantiomeric Purity Analysis

| Reagent Type | Example Reagent | Mechanism |

|---|---|---|

| Chiral Derivatizing Agent (CDA) | Mosher's acid (MTPA) | Forms covalent diastereomeric esters, leading to separate signals in the NMR spectrum researchgate.net |

| Chiral Solvating Agent (CSA) | Pirkle's alcohol | Forms non-covalent diastereomeric complexes through intermolecular interactions researchgate.net |

| Chiral Lanthanide Shift Reagent | Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) | Forms diastereomeric complexes that induce large chemical shift differences |

Quantitative Analytical Methods for this compound

Quantitative analysis of this compound is typically performed using chromatographic methods coupled with a suitable detector. The choice of method depends on the required sensitivity, selectivity, and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. dphen1.com For this compound, derivatization to its silylated ether (as described in section 6.1.1) is essential for achieving the volatility and thermal stability needed for reliable GC analysis. mdpi.com A validated GC-MS method would exhibit good linearity over a specific concentration range and have defined limits of detection (LOD) and quantification (LOQ). mdpi.com For instance, a GC-MS method developed for the related compound 2-phenoxyethanol (B1175444) after silylation showed an LOD of 0.026 µg mL⁻¹ and an LOQ of 0.104 µg mL⁻¹. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another common technique for quantification and does not necessarily require derivatization if the analyte has a suitable chromophore for UV detection. A validated HPLC assay can provide high sensitivity and precision for quantifying the target compound in various matrices, such as plasma. epa.gov The method would be validated for parameters including linearity, accuracy, precision, and recovery.

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): This is a more specialized but powerful quantitative technique. After silylation of this compound, the introduced silicon atom can be detected by ICP-MS. researchgate.net This element-specific detection allows for substance-independent calibration, meaning that any silicon-containing compound can potentially be used for quantification, which is advantageous when a pure analytical standard of the target analyte is unavailable. researchgate.net

Table 5: Summary of Quantitative Analytical Methods

| Method | Derivatization Required? | Detector | Key Features |

|---|---|---|---|

| GC-MS | Yes (typically silylation) | Mass Spectrometer | High sensitivity and selectivity; requires derivatization for polar alcohols dphen1.commdpi.com |

| HPLC | Not always | UV, Diode Array, MS | Versatile for various matrices; can be used for chiral separations with appropriate columns epa.gov |

| GC-ICP-MS | Yes (silylation) | ICP-Mass Spectrometer | Element-specific detection; allows for substance-independent quantification researchgate.net |

Chromatographic Quantitation (GC, HPLC)

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful methods for the separation, identification, and quantification of this compound, offering high sensitivity and selectivity.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Due to the presence of a hydroxyl group, this compound can be analyzed directly, but derivatization is often employed to improve its chromatographic behavior. researchgate.net Derivatization masks the polar hydroxyl group, which can otherwise lead to peak tailing and adsorption on the column. gcms.cz

Common derivatization strategies for alcohols include:

Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The resulting TMS ether is more volatile and less polar, leading to improved peak shape and sensitivity. libretexts.org

Acylation: In this method, the hydroxyl group is converted to an ester using an acylating agent, such as a perfluoro acid anhydride. gcms.cz This not only increases volatility but can also enhance detection by an electron capture detector (ECD). libretexts.org

The derivatized or underivatized this compound is then analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. For the analysis of glycol ethers and related compounds, columns with a cyanopropylphenyl stationary phase are often used due to their suitable polarity and ability to resolve isomers. gcms.czrestek.com

Table 2: Typical GC-FID Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C, hold 1 min, ramp at 10 °C/min to 280 °C, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC. For the analysis of this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a nonpolar stationary phase, such as a C8 or C18 bonded silica, is used with a polar mobile phase. nih.gov The separation is based on the partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is typically employed. nih.govistanbul.edu.tr A UV detector is commonly used, set at a wavelength where the phenyl group of the analyte absorbs strongly, such as 258 nm. nih.gov

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations. The method can be validated for accuracy, precision, linearity, and range to ensure reliable results. nih.gov

Table 3: Typical HPLC-UV Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Lichrosorb C8 (150 x 4.6 mm, 5 µm) or similar |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Injection Volume | 20 µL |

Applications of 2 1 Phenylpropoxy Ethanol As a Building Block in Complex Organic Synthesis

Role as a Chiral Auxiliary or Chiral Building Block

No information was found in peer-reviewed literature or patents detailing the use of 2-(1-phenylpropoxy)ethanol as a chiral auxiliary or a chiral building block in asymmetric synthesis. While the structure of the molecule contains a chiral center, its efficacy in inducing stereoselectivity in chemical reactions has not been reported.

Precursor in the Synthesis of Advanced Organic Intermediates

There is no available data to suggest that this compound is utilized as a precursor for the synthesis of advanced organic intermediates in complex multi-step syntheses of natural products or pharmaceutically active compounds.

Integration into Multi-component Reactions and Cascade Processes

A thorough search did not yield any examples of this compound being integrated into multi-component reactions or cascade processes. These powerful synthetic strategies often rely on substrates with specific reactivity profiles, and the suitability of this compound for such transformations has not been described.

Development of Novel Synthetic Methodologies Utilizing this compound

No novel synthetic methodologies have been reported that specifically utilize this compound as a key substrate or reagent. The development of new synthetic routes often highlights the utility of readily available or uniquely reactive building blocks, and this compound does not appear to fall into this category based on current scientific knowledge.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-phenylpropoxy)ethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Williamson ether synthesis, where 1-phenylpropanol reacts with ethylene oxide or a substituted ethylene derivative under alkaline conditions. Optimization of reaction temperature (40–60°C), solvent selection (e.g., THF or DMF), and catalyst choice (e.g., K₂CO₃) are critical for minimizing side products like aldehydes (oxidation byproducts) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation is recommended. Monitor purity using GC-MS or HPLC with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in a cool, ventilated area (<25°C) with inert gas (N₂/Ar) to prevent oxidation. Use explosion-proof refrigeration if required .

- Exposure Mitigation : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing .

- Disposal : Follow EPA guidelines for halogenated solvents. Neutralize acidic/basic residues before incineration or disposal via certified waste facilities .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR (δ 1.2–1.5 ppm for CH₃ groups, δ 3.6–4.0 ppm for ether-O-CH₂) and -NMR (δ 60–70 ppm for ether carbons) .

- Chromatography : Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermodynamic Properties : Calculate vaporization enthalpy (ΔHvap) using the Clausius-Clapeyron equation or predictive models like UNIFAC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in test models (e.g., in vitro vs. in vivo) or exposure durations. Conduct comparative studies using standardized OECD guidelines (e.g., Acute Oral Toxicity Test 423) with controls. Prioritize data from peer-reviewed sources (e.g., ECHA, PubChem) over non-validated databases . For instance, conflicting LD₅₀ values in rodents may require meta-analysis with covariates like animal strain and administration route.

Q. What biocatalytic strategies can improve the sustainability of this compound synthesis?

- Methodological Answer : Replace traditional catalysts with immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. Optimize solvent systems (e.g., ionic liquids or supercritical CO₂) to enhance enzyme stability and reduce energy consumption. Monitor enantiomeric excess via chiral GC or polarimetry .

Q. How do structural modifications of this compound impact its biological activity in pharmaceutical applications?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents:

- Phenyl Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to assess antimicrobial potency .

- Ether Chain : Lengthen the propoxy group to study effects on membrane permeability (e.g., logP calculations) .

- In Vitro Testing : Use MIC assays against S. aureus and E. coli to correlate structural changes with antibacterial efficacy .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Methodological Answer :

- Biodegradation : Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge .

- Ecotoxicology : Conduct Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) .

- Bioaccumulation : Calculate bioconcentration factors (BCF) via HPLC-MS/MS analysis of tissue samples from exposed aquatic organisms .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.